trans-2-Pentene
Overview
Description
trans-2-Pentene is a significant reactive species in terms of its photochemical consumption and correspondent ozone formation potential.
2-pentene, (e)- is a colorless liquid with a hydrocarbon odor. Usually in technical grade as a mixture of isomers. Used as a solvent, in organic synthesis, and as a polymerization inhibitor.
Scientific Research Applications
1. Catalytic Reactions and Hydrogenation
Trans-2-pentene has been studied for its reactions on palladium surfaces, revealing distinct molecular adsorption states and stepwise dehydrogenation processes. Notably, on Pd nanoparticles, dehydrogenation occurs more readily compared to Pd(111) surfaces, and the extent of H-D exchange reaction is significantly greater on particles. This research suggests that this compound could be crucial in understanding catalytic reactions and hydrogenation processes on different catalytic surfaces (Doyle, Shaikhutdinov, & Freund, 2004).
2. Thermal Reactions
The thermal reaction of this compound has been explored, showing that it decomposes into various products like methane and 1,3-butadiene under certain conditions. The formation of these products can be primarily explained by a free radical chain mechanism, which is essential for understanding thermal stability and decomposition pathways of alkenes like this compound (Perrin, Richard, & Martin, 1978).
3. Isomerization Processes
This compound is involved in isomerization reactions catalyzed by various metal salts and complexes. Studies have shown that in the presence of catalysts like Pt(II)-Sn(II) complex and Ni(I)-triphenylphosphine complexes, this compound undergoes isomerization, forming different isomers with potential applications in synthetic chemistry and industrial processes (Bond & Hellier, 1967).
4. Photochemical Isomerization
Research on the benzene-photosensitized isomerization of pentene-2, including this compound, has provided insights into the quantum yield and photostationary ratios of cis to trans isomers. These findings are significant for understanding photochemical reactions and their potential applications in photochemistry and organic synthesis (Tanaka, Kato, & Sato, 1966).
5. Environmental and Sensory Reactions
This compound, as an α,β-unsaturated aldehyde, has been studied for its role in inducing increases in intracellular calcium in rat trigeminal neurons. This research is crucial for understanding the environmental and sensory responses to certain chemicals and could have implications in neurobiology and toxicology (Inoue & Bryant, 2009).
Mechanism of Action
Target of Action
Trans-2-Pentene, also known as (E)-2-Pentene , is an alkene that primarily targets other organic compounds in chemical reactions. Its primary targets are often other organic molecules in reactions such as addition, oxidation, and isomerization .
Mode of Action
This compound interacts with its targets through its carbon-carbon double bond . This double bond is highly reactive and can participate in various chemical reactions. For instance, it can undergo addition reactions with carbenes to form cyclopropane structures . It can also be oxidized to produce oxacyclopropane rings . The mode of action of this compound is largely determined by the nature of the reacting species and the reaction conditions.
Biochemical Pathways
For example, it can react with carbenes to form cyclopropane structures . This reaction involves the formation of a carbene, such as dichlorocarbene, which then reacts with the double bond in this compound to form a substituted cyclopropane .
Result of Action
The result of this compound’s action depends on the nature of the reaction it is involved in. For instance, in the reaction with carbenes, the result is the formation of a cyclopropane structure . In the oxidation reaction, the result is the formation of an oxacyclopropane ring . These reactions can lead to the synthesis of new organic compounds with potential applications in various fields.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the temperature and pressure can affect the rate and direction of the reactions it participates in . Furthermore, the presence of other reactive species in the environment can also influence the reactions of this compound . For example, in the presence of ozone, this compound can undergo ozonolysis, leading to the formation of secondary organic aerosols .
Safety and Hazards
Trans-2-Pentene is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosion/irritation, serious eye damage/eye irritation, specific target organ toxicity (single exposure), and aspiration toxicity . It is highly flammable and may be fatal if swallowed and enters airways . It causes skin irritation and serious eye irritation .
Future Directions
Trans-2-Pentene is a significant reactive species in terms of its photochemical consumption and correspondent ozone formation potential . It has been used for the calculation of OH levels by the decay method . Future research could focus on further understanding the photochemical properties of this compound and its potential applications in organic synthesis .
Properties
IUPAC Name |
(E)-pent-2-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10/c1-3-5-4-2/h3,5H,4H2,1-2H3/b5-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMOXUPEWRXHJS-HWKANZROSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10 | |
Record name | 2-PENTENE, (E)- | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18049 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50891268 | |
Record name | (2E)-2-Pentene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50891268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
70.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-pentene, (e)- is a colorless liquid with a hydrocarbon odor. Usually in technical grade as a mixture of isomers. Used as a solvent, in organic synthesis, and as a polymerization inhibitor., Liquid; bp = 36.3 deg C; [HSDB] Colorless liquid with an odor of hydrocarbons; Technical grade is mixture of isomers; [CAMEO] Colorless liquid; bp = 36-37 deg C; [MSDSonline] | |
Record name | 2-PENTENE, (E)- | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18049 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | trans-2-Pentene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/8531 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
36.3 °C | |
Record name | TRANS-2-PENTENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5736 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
less than -4 °F (NFPA, 2010), BELOW -4 °F (BELOW -20 °C) (CLOSED CUP) | |
Record name | 2-PENTENE, (E)- | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18049 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | TRANS-2-PENTENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5736 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in benzene; miscible in ethanol, ethyl ether, In water, 203 mg/l @ 25 °C | |
Record name | TRANS-2-PENTENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5736 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.6431 @ 25 °C/4 °C, Density: 0.6482 @ 20 °C/4 °C; 0.5824 @ 80 °C/4 °C; 0.6675 @ 0 °C/4 °C | |
Record name | TRANS-2-PENTENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5736 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
2.4 (Air= 1) | |
Record name | TRANS-2-PENTENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5736 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
506.0 [mmHg], 5.06X10+2 mm Hg @ 25 °C | |
Record name | trans-2-Pentene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/8531 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | TRANS-2-PENTENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5736 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Liquid | |
CAS No. |
646-04-8, 109-68-2, 58718-78-8, 68956-55-8 | |
Record name | 2-PENTENE, (E)- | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18049 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | trans-2-Pentene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=646-04-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pentene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109682 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | trans-2-Pentene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000646048 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methylbut-1-ene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058718788 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydrocarbons, C5-unsatd. | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068956558 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Pentene | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Pentene, (2E)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (2E)-2-Pentene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50891268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-pent-2-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.421 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Methylbut-1-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.803 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Pent-2-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.360 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-PENTENE, (2E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YCO1SJQ98H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | TRANS-2-PENTENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5736 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-140.2 °C | |
Record name | TRANS-2-PENTENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5736 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of trans-2-pentene?
A1: this compound has a molecular formula of C5H10 and a molecular weight of 70.13 g/mol.
Q2: What spectroscopic data is available for this compound?
A2: Researchers have used various spectroscopic techniques to study this compound. Infrared (IR) spectroscopy has been used to analyze the vibrational modes of the molecule, revealing information about its structure and bonding. [] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR and 13C NMR, has been employed to determine the connectivity of atoms within the molecule and study its behavior in different environments. [, ]
Q3: What is the boiling point of this compound?
A3: The boiling point of this compound is 36 °C. [] This makes it a gas at room temperature.
Q4: How does the boiling point of this compound compare to other pentene isomers?
A4: this compound has a higher boiling point than 1-pentene (30 °C) and cis-2-pentene (37 °C). [] These differences are attributed to variations in intermolecular forces arising from the different spatial arrangements of atoms in these isomers.
Q5: How does this compound react with ozone?
A5: The reaction of ozone with this compound in the gas phase is a complex process that yields various products. A key intermediate in this reaction is the Criegee intermediate, which can further decompose or react with other atmospheric species. [] This reaction is relevant to atmospheric chemistry and ozone layer depletion.
Q6: Can this compound undergo isomerization?
A6: Yes, this compound can isomerize to cis-2-pentene and 1-pentene. This process can be catalyzed by various metal complexes, including iron carbonyls and rhodium complexes. [, , ] The selectivity of the isomerization reaction depends on the catalyst used, the reaction conditions, and the presence of other reagents.
Q7: What is the role of this compound in polymerization reactions?
A7: this compound can be polymerized using specific catalysts like nickel(II) α-diimine complexes in combination with methylaluminoxane (M-MAO). Interestingly, its reactivity in polymerization differs significantly from its cis isomer, with this compound yielding high molecular weight polymers. [] This polymerization proceeds via a chain-walking mechanism, resulting in a polymer with a complex microstructure.
Q8: How does hydrogen sulfide (H2S) influence the thermal isomerization of this compound?
A8: H2S acts as an accelerator in the thermal isomerization of cis-2-pentene to both 1-pentene and this compound at temperatures around 800 K. This promoting effect is attributed to a free radical mechanism, where 2-pentenyl and thiyl radicals play crucial roles as chain carriers. []
Q9: Have computational methods been used to study this compound?
A9: Yes, computational chemistry techniques have been employed to investigate the properties and behavior of this compound. Density functional theory (DFT) calculations have been used to study its binding affinity to host molecules like ethylated pillar[5]arene (EtP5). [] These calculations help understand the selectivity of host-guest interactions and provide insights into the molecular recognition process.
Q10: Can computational models predict the reactivity of this compound in different reactions?
A10: Computational methods, such as quantum chemical calculations and molecular dynamics simulations, can be used to predict the reactivity of this compound in various reactions. For instance, researchers have used ab initio calculations to investigate the adsorption and desorption energies of this compound on palladium nanoclusters of different sizes. [] These studies provide valuable information for designing and optimizing catalysts for specific reactions, such as the hydrogenation of alkynes.
Q11: What is the environmental impact of this compound?
A11: As a volatile organic compound (VOC), this compound can contribute to the formation of ground-level ozone and secondary organic aerosols (SOAs) in the atmosphere. [, , , ] These pollutants have detrimental effects on air quality, human health, and the environment.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.